molecular formula C13H17NO3S B14217866 Methyl 5-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate CAS No. 828699-67-8

Methyl 5-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate

Cat. No.: B14217866
CAS No.: 828699-67-8
M. Wt: 267.35 g/mol
InChI Key: UATLLJBKUVJICC-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate is a piperidine derivative Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with phenylsulfanyl compounds under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol. This reaction yields the desired piperidine derivative with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocycle with one nitrogen atom.

    Piperidinone: A piperidine derivative with a ketone functional group.

    Spiropiperidines: Compounds containing a spiro-connected piperidine ring.

Uniqueness

Methyl 5-hydroxy-2-(phenylsulfanyl)piperidine-1-carboxylate is unique due to the presence of both hydroxyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

828699-67-8

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

methyl 5-hydroxy-2-phenylsulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C13H17NO3S/c1-17-13(16)14-9-10(15)7-8-12(14)18-11-5-3-2-4-6-11/h2-6,10,12,15H,7-9H2,1H3

InChI Key

UATLLJBKUVJICC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC(CCC1SC2=CC=CC=C2)O

Origin of Product

United States

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